4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
932701-91-2 |
|---|---|
Molecular Formula |
C7H6ClF3N2O |
Molecular Weight |
226.58 g/mol |
IUPAC Name |
4-chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H6ClF3N2O/c1-2-14-6-12-4(7(9,10)11)3-5(8)13-6/h3H,2H2,1H3 |
InChI Key |
YKHLGQJTTPIWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC(=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, while the ethoxy and chloro substituents may influence pharmacokinetic properties.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Key Findings:
- COX-2 Inhibition: The compound showed potent in vitro inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib. Specifically, certain derivatives exhibited IC50 values around 0.04 μmol, indicating strong COX-2 inhibitory activity .
- In Vivo Studies: In animal models, compounds similar to this compound have shown effectiveness in reducing inflammation in carrageenan-induced paw edema tests, with effective doses (ED50) reported around 9.17 μM .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly its ability to inhibit the proliferation of various cancer cell lines.
Key Findings:
- Cell Line Testing: In vitro studies demonstrated that this compound derivatives possess significant antiproliferative activity against several cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). IC50 values ranged from 1.42 to 4.56 μM, indicating considerable potency against these malignancies .
- Mechanism of Action: The mechanism by which these compounds exert their anticancer effects may involve the modulation of protein kinases and other signaling pathways critical for cell growth and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrimidine ring can significantly influence both anti-inflammatory and anticancer properties.
| Compound Structure | Position | Substituent | Biological Activity |
|---|---|---|---|
| 4-Chloro | C2 | Ethoxy | Enhances lipophilicity and COX inhibition |
| Trifluoromethyl | C6 | - | Increases potency against cancer cells |
| Chlorine | C4 | - | Essential for maintaining anti-inflammatory effects |
Case Studies
- Anti-inflammatory Efficacy: A study found that a series of substituted pyrimidines exhibited superior anti-inflammatory effects compared to indomethacin, with specific derivatives showing enhanced selectivity towards COX-2 over COX-1 .
- Anticancer Activity: Another investigation highlighted that derivatives containing halogen substituents displayed significant antiproliferative activity against various cancer cell lines, suggesting that further optimization could yield even more potent compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown that trifluoromethyl-pyrimidine derivatives demonstrate higher fungicidal activity than traditional chlorine-substituted compounds.
Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes critical in drug development. Trifluoromethyl-substituted compounds exhibit enhanced potency against certain enzymes compared to their non-fluorinated counterparts, making them valuable in designing new pharmaceuticals.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 4-chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity, suggesting its potential as a therapeutic agent for resistant infections .
Agrochemical Applications
The compound is also being explored in the development of pesticides. Its unique chemical structure allows for improved interaction with biological targets, enhancing efficacy compared to traditional pesticides.
Case Study: Insecticidal Activity
In vitro studies have shown that derivatives of this compound exhibit moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda. These results indicate that this compound could be a candidate for developing new agrochemicals .
Summary of Biological Activities
Research Findings
Research has indicated that the incorporation of trifluoromethyl groups into pyrimidine derivatives can enhance their biological activities across various domains:
- Pharmaceutical Applications : The compound serves as an intermediate in synthesizing drugs with improved efficacy due to its enhanced biological activity.
- Agrochemical Applications : Its use in developing pesticides has shown promising results, outperforming traditional compounds in terms of effectiveness .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following table compares 4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine with analogous compounds, focusing on substituent positions, electronic effects, and reported applications:
Key Observations:
Substituent Effects on Reactivity: The ethoxy group at position 2 in the target compound is electron-donating, which reduces electrophilic substitution reactivity compared to electron-withdrawing groups (e.g., -CF₃). This was observed in failed chlorination attempts for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine due to reduced electron density at C5 . Chloro at position 4 is universally reactive across analogs, enabling cross-coupling or nucleophilic displacement (e.g., in , chloro was replaced with a phenoxy group using Cs₂CO₃) .
Trifluoromethyl Group Influence :
- The -CF₃ group at position 6 enhances thermal stability and resistance to oxidative degradation, making it valuable in agrochemicals (e.g., fungicides) .
Amino-substituted analogs (e.g., 2-amino-4-chloro-6-CF₃ pyrimidine) show enhanced solubility and binding affinity in drug design .
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?
Methodological Answer:
- Nucleophilic substitution : Start with a pyrimidine core (e.g., 4,6-dichloropyrimidine) and introduce ethoxy and trifluoromethyl groups sequentially. For ethoxylation, use sodium ethoxide in anhydrous ethanol under reflux (60–80°C, 6–12 hours) .
- Trifluoromethylation : Employ reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent in the presence of a base (K₂CO₃) and a copper catalyst (CuI) at 100–120°C in DMF .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature stability) and stoichiometry (1.2–1.5 equivalents of CF₃I) to minimize byproducts like di-substituted derivatives .
Q. What safety protocols and purification strategies are critical for handling this compound?
Methodological Answer:
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions. Key signals:
- Ethoxy group: δ 1.35–1.40 ppm (triplet, CH₃), δ 4.40–4.50 ppm (quartet, OCH₂) .
- Trifluoromethyl: δ 120–125 ppm (quartet, ¹³C, J = 32–35 Hz) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray crystallography : Use SHELX software for structure refinement. Collect data on a single crystal (0.2–0.3 mm) with Mo-Kα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. How can reaction mechanisms for nucleophilic substitutions at the 2- and 4-positions be analyzed experimentally?
Methodological Answer:
- Kinetic studies : Conduct time-resolved ¹⁹F NMR to track trifluoromethylation rates. Compare activation energies (Ea) for substitutions at the 2- vs. 4-positions using Arrhenius plots .
- Isotopic labeling : Introduce ¹⁸O in the ethoxy group (via H₂¹⁸O exchange) to trace substitution pathways using GC-MS .
- DFT calculations : Model transition states (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to predict regioselectivity. Compare theoretical vs. experimental yields .
Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Focus on the trifluoromethyl group’s role in hydrophobic binding .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate against experimental IC₅₀ data from enzyme inhibition assays .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability in aqueous vs. lipid bilayer environments .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Meta-analysis : Compare datasets using standardized protocols (e.g., identical cell lines, ATP concentrations in kinase assays). Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Proteomic profiling : Use LC-MS/MS to verify target engagement. For example, phosphoproteomics can confirm kinase inhibition specificity .
- Solubility correction : Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO) via nephelometry. Adjust IC₅₀ values using the formula: IC₅₀ (corrected) = IC₅₀ (observed) × (solubility limit / assay concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
